molecular formula C8H14ClF2N B13549130 8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride

8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B13549130
M. Wt: 197.65 g/mol
InChI Key: XEXGGCPSWXLFMM-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[321]octan-3-amine hydrochloride is a chemical compound with the molecular formula C8H13F2N·HCl It is a bicyclic amine with two fluorine atoms attached to the eight-carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by amination and subsequent conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of fluorine atoms to the bicyclic scaffold using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: Introduction of the amine group through nucleophilic substitution reactions.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluorobicyclo[3.2.1]octan-3-amine
  • 8,8-Difluorobicyclo[5.1.0]octan-4-ylmethanamine hydrochloride
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Uniqueness

8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride is unique due to the presence of two fluorine atoms at the eight-carbon position, which can significantly influence its chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity compared to similar compounds.

Properties

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

8,8-difluorobicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)5-1-2-6(8)4-7(11)3-5;/h5-7H,1-4,11H2;1H

InChI Key

XEXGGCPSWXLFMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2(F)F)N.Cl

Origin of Product

United States

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